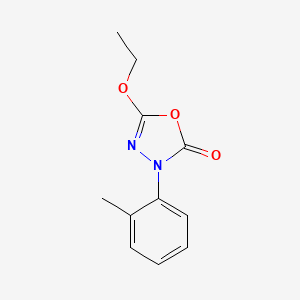
5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O3. The compound features an ethoxy group and a 2-methylphenyl moiety attached to the oxadiazole ring, contributing to its biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 64 µg/mL, with some derivatives outperforming established antibiotics like gatifloxacin and oxacillin in specific strains like MRSA .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound 6c | 1 | MRSA (3167 and 3506) |
| Compound 3 | 16 | E. coli (1924) |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). Specifically, derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 10.38 | MCF-7 |
| Compound 5a | 0.12–2.78 | A549 |
The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry analysis has revealed that these compounds can significantly increase apoptotic markers in cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings. For instance:
- Study on Antimicrobial Resistance : A recent study evaluated the resistance patterns of bacterial strains against various oxadiazole derivatives. The results indicated a significant reduction in resistance when treated with these compounds compared to traditional antibiotics.
- Clinical Trials for Cancer Treatment : Preliminary trials involving oxadiazole derivatives demonstrated promising results in reducing tumor size in animal models of breast cancer.
Properties
CAS No. |
62482-25-1 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-10-12-13(11(14)16-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
UVTIVZVIPCXDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)O1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















